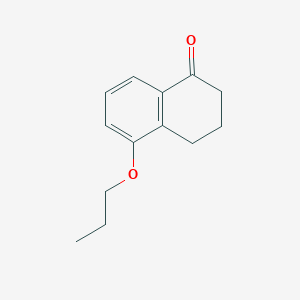

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one

描述

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone characterized by a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol, and it is registered under CAS number 1465547-66-3 . This compound is structurally related to tetralone derivatives, which are bicyclic ketones widely studied for their applications in organic synthesis and pharmaceutical intermediates.

属性

IUPAC Name |

5-propoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADDIQDKCYKDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

Starting Material: The synthesis begins with a naphthalene derivative.

Propoxylation: The naphthalene derivative undergoes a propoxylation reaction, where a propoxy group is introduced.

Reduction: The resulting compound is then subjected to reduction to form the tetrahydronaphthalen-1-one structure.

Industrial Production Methods

Industrial production methods for 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Neuroscience: As a selective agonist of the D2 dopamine receptor, it is used to study dopamine-related pathways and neurological disorders.

Drug Discovery: The compound is valuable in the development of new drugs targeting the dopamine receptor.

Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Research involving cellular signaling and receptor interactions often utilizes this compound.

作用机制

The mechanism of action of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with the D2 dopamine receptor. Upon binding to the receptor, it activates the receptor’s signaling pathways, leading to various physiological and biochemical effects. The compound’s selectivity for the D2 receptor makes it a valuable tool for studying dopamine-related functions and disorders.

相似化合物的比较

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

- Molecular Formula : C₁₃H₁₆O₂ (isomer of 5-propoxy derivative)

- Molecular Weight : 204.27 g/mol

- CAS : 1273651-75-4

- Key Differences :

- The isopropyloxy group introduces branching, further increasing steric bulk compared to the linear propoxy chain.

- May exhibit distinct crystallinity or solubility profiles due to altered molecular packing.

Halogen-Substituted Derivatives

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one

- CAS: Not explicitly listed (referenced in ).

- Lower molecular weight (vs. propoxy derivative) due to fluorine's smaller size.

Hydroxyl-Substituted Analogues

5-Methoxy-1,2,3,4-Tetrahydro-1-Naphthol

- Molecular Formula : C₁₁H₁₄O₂

- CAS : 61982-91-0

- Key Differences :

- Contains a hydroxyl (-OH) group at the 1-position, increasing polarity and hydrogen-bonding capacity.

- Likely lower stability under acidic or oxidative conditions compared to the ketone.

Phenyl-Substituted Derivatives

6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one

- CAS : 1769-84-2

- Commercial availability varies significantly, with prices ranging from $5.00/100mg to $5,566.50/5g depending on purity and supplier .

Structural and Property Analysis

Molecular Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one | C₁₃H₁₆O₂ | 204.27 | 5-position | Ketone, Propoxy |

| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C₁₁H₁₂O₂ | 176.21 | 5-position | Ketone, Methoxy |

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one | C₁₀H₉FO | 164.18 (estimated) | 5-position | Ketone, Fluoro |

| 6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one | C₁₇H₁₆O₂ | 252.31 | 6-methoxy, 2-phenyl | Ketone, Methoxy, Phenyl |

Physicochemical Implications

- Lipophilicity : The propoxy group increases logP compared to methoxy or fluoro derivatives, enhancing membrane permeability but reducing aqueous solubility.

- Reactivity : Electron-donating alkoxy groups (e.g., methoxy, propoxy) deactivate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., fluoro) activate it.

- Synthesis Challenges : Longer alkoxy chains (e.g., propoxy) may require optimized coupling conditions to avoid steric hindrance during synthesis.

生物活性

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one belongs to the naphthalenone family, characterized by a tetrahydronaphthalene backbone with a propoxy substituent. Its chemical structure is crucial for its interaction with biological targets.

The biological activity of 5-propoxy-1,2,3,4-tetrahydronaphthalen-1-one is primarily attributed to its ability to interact with various receptors and enzymes:

- Receptor Binding : It has been shown to exhibit affinity for serotonin receptors (5-HT), which are involved in mood regulation and various neuropsychological functions. Specifically, it may modulate the activity of 5-HT1A receptors, which play a role in anxiety and depression .

- Enzyme Modulation : The compound may influence enzyme activity related to neurotransmitter metabolism. This modulation can affect pathways involved in mood disorders and other neurological conditions .

Pharmacological Effects

Research indicates that 5-propoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies suggest that compounds similar to 5-propoxy-1,2,3,4-tetrahydronaphthalen-1-one can produce antidepressant-like effects in animal models. These effects are often associated with the activation of the serotonergic system .

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

A review of literature reveals various studies that have explored the biological activity of compounds related to 5-propoxy-1,2,3,4-tetrahydronaphthalen-1-one:

常见问题

Q. What are the recommended methods for synthesizing 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one with high stereochemical purity?

Category: Synthesis and Characterization Answer: The synthesis of tetrahydronaphthalenone derivatives often employs stereoselective oxidation or alkylation strategies. For example, Davis reagents (e.g., chiral oxaziridinium salts) enable enantioselective hydroxylation of ketones, as demonstrated in the synthesis of analogous 6-methoxy derivatives . Key steps include:

- Stereochemical control : Use chiral auxiliaries or catalysts during propoxy-group introduction to minimize racemization.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate diastereomers.

- Validation : H/C NMR and chiral HPLC to confirm enantiomeric excess (>98% purity).

Q. How can researchers validate the structural integrity of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one using spectroscopic techniques?

Category: Analytical Chemistry Answer: A multi-technique approach is critical:

- NMR : Compare H NMR chemical shifts (e.g., δ 1.0–1.5 ppm for propoxy methyl groups) and coupling constants with structurally related compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 205.1234 for CHO).

- IR Spectroscopy : Stretching vibrations for ketone (C=O at ~1700 cm) and ether (C-O at ~1100 cm) groups.

Q. What in vitro models are suitable for preliminary toxicity screening of tetrahydronaphthalenone derivatives?

Category: Toxicology Answer: Prioritize assays aligned with OECD guidelines:

- Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells exposed to 10–100 µM compound, monitoring ALT/AST release .

- Cytotoxicity : MTT assay in HEK-293 cells (IC determination).

- Metabolic Stability : Liver microsomal assays (e.g., rat CYP450 isoforms) to assess oxidation pathways .

Advanced Research Questions

Q. How can structural modifications of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one optimize blood-brain barrier (BBB) penetration for CNS-targeted therapies?

Category: Medicinal Chemistry/Pharmacokinetics Answer: Strategies derived from serotonin receptor ligand studies include:

- Lipophilicity tuning : Replace propoxy with trifluoromethoxy groups (logP reduction from 3.2 to 2.5) to enhance passive diffusion .

- P-glycoprotein evasion : Introduce polar substituents (e.g., -CN) at position 4 to reduce efflux transporter affinity.

- In vivo validation : Intraperitoneal administration in mice, with LC-MS/MS quantification of brain/plasma ratios (target >0.5) .

Q. What crystallographic techniques resolve data contradictions in the molecular conformation of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one?

Category: Structural Biology Answer: Use single-crystal X-ray diffraction with SHELXL refinement:

Q. How do researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies of tetrahydronaphthalenone analogs?

Category: Data Analysis Answer: Apply multivariate statistical methods:

- Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett σ) with 5-HT receptor binding (e.g., -OCH vs. -Cl at position 5) .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate K values, excluding outliers via Grubbs’ test (α=0.05).

- Cross-study normalization : Align assay conditions (e.g., membrane protein concentration, radioligand batch) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。